molecular formula C10H11ClO5 B13562867 2-Chloro-3,4-dimethoxymandelic Acid

2-Chloro-3,4-dimethoxymandelic Acid

Katalognummer: B13562867
Molekulargewicht: 246.64 g/mol
InChI-Schlüssel: CMKINLSHHAVOAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid is an organic compound with the molecular formula C10H11ClO4. This compound is characterized by the presence of a chloro group and two methoxy groups attached to a benzene ring, along with a hydroxyacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid typically involves the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with glyoxylic acid. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including the concentration of reactants, temperature, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of carboxylesterase enzymes, which play a role in drug metabolism and detoxification.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-3,4-dimethoxybenzaldehyde
  • 2-chloro-3,4-dimethoxyphenylacetic acid
  • 2-chloro-3,4-dimethoxyphenylethanamine

Uniqueness

Compared to similar compounds, 2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid is unique due to its specific structural features, such as the presence of both chloro and methoxy groups on the benzene ring, along with a hydroxyacetic acid moiety. These structural characteristics contribute to its distinct chemical reactivity and biological activities.

Eigenschaften

Molekularformel

C10H11ClO5

Molekulargewicht

246.64 g/mol

IUPAC-Name

2-(2-chloro-3,4-dimethoxyphenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H11ClO5/c1-15-6-4-3-5(8(12)10(13)14)7(11)9(6)16-2/h3-4,8,12H,1-2H3,(H,13,14)

InChI-Schlüssel

CMKINLSHHAVOAU-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C(C=C1)C(C(=O)O)O)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.